Carboxyphosphamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(10,14)15-6-1-7(12)13/h1-6H2,(H2,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAKAJLYYGOZQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030866 | |
| Record name | Carboxyphosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22788-18-7 | |
| Record name | Carboxyphosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22788-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxyphosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022788187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxyphosphamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carboxyphosphamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXYPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP4677AX41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Enzymatic Catalysis Leading to Carboxyphosphamide Formation
The journey from the prodrug cyclophosphamide (B585) to the detoxified carboxyphosphamide is a classic example of xenobiotic metabolism, involving a cascade of oxidative reactions. This biotransformation is essential for both the activation of cyclophosphamide's cytotoxic potential and its eventual inactivation and excretion.
Hepatic Metabolism of Cyclophosphamide and Related Oxazaphosphorines
The liver is the primary site for the metabolism of cyclophosphamide. nih.govyoutube.com Upon administration, cyclophosphamide is rapidly absorbed and transported to the liver, where it undergoes extensive enzymatic conversion. wikipedia.org The initial and rate-limiting step in this metabolic cascade is the hydroxylation of cyclophosphamide at the C-4 position of the oxazaphosphorine ring. clinpgx.orgtaylorandfrancis.com
This hydroxylation reaction gives rise to the principal active metabolite, 4-hydroxycyclophosphamide (B600793). wikipedia.orgclinpgx.org This intermediate is unstable and exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838). wikipedia.orgclinpgx.orgtaylorandfrancis.com It is this aldophosphamide intermediate that serves as the direct precursor to this compound. wikipedia.orgtaylorandfrancis.com The equilibrium between 4-hydroxycyclophosphamide and aldophosphamide allows for the diffusion of these metabolites from the liver into systemic circulation, where they can enter other cells. clinpgx.org
Role of Cytochrome P450 Enzymes in Initial Bioactivation
The initial bioactivation of cyclophosphamide is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, a diverse group of monooxygenases crucial for the metabolism of a wide array of foreign compounds. nih.govyoutube.comelsevierpure.comyoutube.com This phase I metabolic reaction is essential for converting the inactive prodrug into its pharmacologically active form. nih.gov
Several CYP isoforms have been identified as key players in the 4-hydroxylation of cyclophosphamide. The most significant contributors are CYP2B6, CYP2C19, and CYP3A4. clinpgx.orgnih.govresearchgate.net While other isoforms such as CYP2A6, CYP2C8, and CYP2C9 may play a minor role, CYP2B6 exhibits the highest catalytic activity towards cyclophosphamide's activation. clinpgx.orgdrugbank.com The expression and activity of these enzymes can vary significantly among individuals, which can influence the pharmacokinetic profile of cyclophosphamide and its metabolites. nih.gov The cytochrome P450 oxidoreductase (POR), an enzyme responsible for transferring electrons to CYP enzymes, also influences the metabolic rate of cyclophosphamide. nih.gov
| Enzyme Family | Specific Isoforms Involved in Cyclophosphamide Bioactivation | Primary Role |
| Cytochrome P450 | CYP2B6, CYP2C19, CYP3A4 | Catalyze the initial 4-hydroxylation of cyclophosphamide to 4-hydroxycyclophosphamide. clinpgx.orgnih.govresearchgate.net |
| CYP2A6, CYP2C8, CYP2C9 | Minor contribution to cyclophosphamide hydroxylation. clinpgx.org | |
| Cytochrome P450 Oxidoreductase | POR | Electron transfer to CYP enzymes, influencing their metabolic activity. nih.gov |
Aldehyde Dehydrogenase (ALDH)-Mediated Oxidation of Aldophosphamide
The detoxification of aldophosphamide into the inactive and excretable metabolite this compound is a critical step mediated by the aldehyde dehydrogenase (ALDH) superfamily of enzymes. wikipedia.orgnih.govnih.govnih.gov This enzymatic oxidation prevents the accumulation of toxic intermediates. taylorandfrancis.com High concentrations of ALDH are found in tissues like bone marrow stem cells, the liver, and intestinal epithelium, which protects them from the toxic effects of cyclophosphamide's active metabolites. wikipedia.org
Specific ALDH Isoforms Involved in this compound Formation
| ALDH Isoform | Significance in this compound Formation |
| ALDH1A1 | The major enzyme responsible for the detoxification of aldophosphamide to this compound. clinpgx.orgtaylorandfrancis.comnih.gov |
| ALDH3A1 | Also contributes significantly to the oxidation of aldophosphamide. clinpgx.orgacs.org |
| ALDH5A1 | Plays a much lesser role in this compound formation compared to ALDH1A1 and ALDH3A1. clinpgx.org |
Kinetic Characterization of ALDH-Catalyzed this compound Production
Kinetic studies have been conducted to characterize the enzymatic conversion of aldophosphamide to this compound. In mouse liver homogenates, the Vmax values for this reaction were determined to be 3310 and 1170 nmol/min/g of liver for the soluble and solubilized particulate fractions, respectively. nih.gov The corresponding Km values were 22 µM and 84 µM. nih.gov These findings suggest that the oxidation of aldophosphamide is largely catalyzed by the predominant ALDH isozyme in the soluble fraction (cytosol) of the liver. nih.gov Further research has indicated that there is little statistical difference in the rate of conversion of the individual enantiomers of aldophosphamide (R- and S-forms) to this compound by ALDH in human erythroleukemia K562 cells. nih.gov
Divergent Metabolic Fates of Aldophosphamide
Aldophosphamide stands at a critical metabolic juncture, where its fate determines either detoxification or the generation of cytotoxic compounds. While a significant portion of aldophosphamide is oxidized to the inactive this compound, a fraction undergoes a different metabolic route. wikipedia.orgclinpgx.org
This alternative pathway involves the spontaneous, non-enzymatic β-elimination of aldophosphamide. clinpgx.orgnih.gov This chemical decomposition yields two products: phosphoramide (B1221513) mustard and acrolein. wikipedia.orgclinpgx.org Phosphoramide mustard is the ultimate DNA alkylating agent responsible for the therapeutic effects of cyclophosphamide. wikipedia.orgtaylorandfrancis.com Acrolein, on the other hand, is a toxic byproduct. nih.gov The balance between the enzymatic detoxification of aldophosphamide to this compound and its spontaneous conversion to phosphoramide mustard and acrolein is a key determinant of both the efficacy and toxicity of cyclophosphamide treatment. wikipedia.orgclinpgx.org
Competition between Detoxification (this compound Formation) and Bioactivation to Phosphoramide Mustard and Acrolein
The biotransformation of cyclophosphamide is initiated in the liver, where cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C9, and CYP3A4, hydroxylate the parent compound to form 4-hydroxycyclophosphamide. nih.govclinpgx.org This intermediate exists in a tautomeric equilibrium with its open-ring isomer, aldophosphamide. nih.govclinpgx.org Aldophosphamide stands at a crucial metabolic crossroads, where it can either undergo detoxification or be converted into active, and potentially toxic, compounds.
The detoxification pathway is primarily mediated by the enzyme aldehyde dehydrogenase (ALDH), which catalyzes the oxidation of aldophosphamide to the inactive and non-toxic metabolite, this compound. nih.govnih.gov This enzymatic conversion is a significant route for eliminating the active form of cyclophosphamide. nih.gov Conversely, the bioactivation pathway involves the spontaneous, non-enzymatic β-elimination of aldophosphamide, which yields two key products: phosphoramide mustard and acrolein. nih.govclinpgx.org Phosphoramide mustard is the primary alkylating agent responsible for the antineoplastic effects of cyclophosphamide, while acrolein is a highly reactive aldehyde implicated in various toxicities. nih.gov
Detailed Research Findings
Research has demonstrated significant inter-individual variability in the metabolic profile of cyclophosphamide, largely attributable to differences in the activity of the enzymes involved. Studies have shown that the urinary excretion of this compound can vary dramatically among patients. For instance, in one study, the 24-hour urinary excretion of this compound was found to be the most variable among all metabolites, with some patients excreting less than 0.3% of the administered dose as this compound, while others excreted significantly more. This variability has led to the classification of individuals as "low" or "high" carboxylators.
The enzymatic kinetics of this compound formation have also been investigated. In a study using mouse liver homogenates, the Vmax and Km values for the ALDH-catalyzed oxidation of aldophosphamide were determined for both the soluble (cytosolic) and particulate fractions of liver cells. These findings indicate that the cytosolic fraction, which contains the predominant ALDH isozymes, is the primary site for this detoxification reaction.
The table below summarizes urinary excretion data for cyclophosphamide and its major metabolites from a study in patients, illustrating the quantitative importance of the this compound pathway.
| Compound | Excretion after First Dose (%) | Excretion after Second Dose (%) |
|---|---|---|
| Unmetabolized Cyclophosphamide | 17 | 16 |
| This compound | 11.5 | 23 |
| Phosphoramide Mustard | 0.3 | 0.6 |
Data adapted from a study utilizing phosphorus-31 nuclear magnetic resonance spectroscopy to analyze patient urine samples.
The following table presents kinetic parameters for the enzymatic formation of this compound from aldophosphamide in mouse liver fractions.
| Liver Fraction | Vmax (nmol/min/g liver) | Km (µM) |
|---|---|---|
| Soluble (Cytosolic) | 3310 | 22 |
| Solubilized Particulate | 1170 | 84 |
These data underscore the significant role of ALDH in the detoxification of cyclophosphamide and highlight the quantitative aspects of the competition between the formation of the inactive metabolite, this compound, and the bioactivation to the therapeutic and toxic metabolites, phosphoramide mustard and acrolein.
Pharmacokinetic and Pharmacodynamic Implications of Carboxyphosphamide Formation
Contribution to Overall Cyclophosphamide (B585) Systemic Clearance and Elimination
Carboxyphosphamide is a major, yet inactive, metabolite of cyclophosphamide, and its formation represents a significant route of elimination for the parent drug. nih.gov The conversion of aldophosphamide (B1666838), an intermediate metabolite of cyclophosphamide, to this compound is an irreversible oxidation step. This process contributes substantially to the systemic clearance of cyclophosphamide, particularly at higher doses.
| Parameter | Conventional-Dose CP | High-Dose CP | P-value |
|---|---|---|---|
| Renal Clearance of CP (mL/min) | 15 | 23 | <0.01 |
| Formation Clearance of this compound (mL/min) | 7 | 12 | <0.05 |
| Metabolic Clearance to Reactive Metabolites (mL/min) | 52 | 38 | <0.001 |
Impact on Systemic Exposure to Therapeutically Active Oxazaphosphorine Metabolites
The formation of this compound directly competes with the bioactivation pathway that leads to the generation of therapeutically active metabolites, primarily phosphoramide (B1221513) mustard. Consequently, an increased rate of this compound production leads to a reduced systemic exposure to these cytotoxic agents.
As the metabolic clearance of cyclophosphamide shifts towards the formation of inactive metabolites like this compound at higher doses, the metabolic clearance to the remaining reactive (active) metabolites decreases. nih.gov This reduction in the formation of active metabolites can have significant implications for the therapeutic efficacy of cyclophosphamide. Studies have shown an inverse correlation between the area under the curve (AUC) of the parent cyclophosphamide and tumor response, suggesting that enhanced activation to cytotoxic metabolites, and therefore less shunting to inactive forms like this compound, is linked to better clinical outcomes. researchgate.net
Interpatient Variability in this compound Production
The production of this compound exhibits considerable interpatient variability, which can significantly influence the therapeutic and toxicological outcomes of cyclophosphamide treatment. This variability is attributed to both phenotypic differences in metabolic capacity and genetic polymorphisms in the enzymes responsible for its formation.
Patients can be classified into different phenotypes based on their ability to metabolize cyclophosphamide into this compound. This has led to the identification of "low carboxylators" (LC) and "high carboxylators" (HC). nih.gov Low carboxylators are characterized by a significantly lower urinary excretion of this compound compared to high carboxylators. nih.gov
This phenotypic difference in carboxylation capacity has a direct impact on the metabolic profile of cyclophosphamide. In one study, low carboxylators excreted 0.3% or less of the administered cyclophosphamide dose as this compound, while high carboxylators excreted a significantly larger proportion. nih.gov Crucially, this difference in the inactivation pathway affects the availability of the active cytotoxic metabolite, phosphoramide mustard. The study found that the urinary excretion of phosphoramide mustard was more than twofold higher in low carboxylators compared to high carboxylators. nih.gov
| Metabolite (% of total recovered) | Low Carboxylators (LC) | High Carboxylators (HC) |
|---|---|---|
| This compound | Low (e.g., <0.3% of dose) | High |
| Phosphoramide Mustard | 76.5 ± 13.9% | 33.0 ± 12.2% |
| Unchanged Cyclophosphamide | 19.4 ± 12.6% | 46.4 ± 15.5% |
The formation of this compound from its precursor, aldophosphamide, is primarily catalyzed by aldehyde dehydrogenase (ALDH) enzymes. Genetic polymorphisms in the genes encoding these enzymes can lead to altered enzymatic activity and, consequently, variations in this compound production.
The variability in this compound production, and the resultant exposure to active metabolites, has been correlated with both the therapeutic efficacy and toxicity of cyclophosphamide. Lower carboxylation capacity, leading to higher levels of the cytotoxic phosphoramide mustard, has been associated with increased toxicity. nih.gov Conversely, some studies suggest that enhanced activation of cyclophosphamide, which would imply a lower conversion to this compound, may lead to greater tumor cytotoxicity. researchgate.net
For instance, an inverse relationship has been observed between the AUC of the parent drug and both cardiotoxicity and survival in breast cancer patients, implying that more extensive metabolism (and potentially less formation of inactive this compound) is linked to both increased efficacy and toxicity. researchgate.net The balance between the activation and inactivation pathways is therefore a critical determinant of the clinical outcome of cyclophosphamide therapy.
Role in the Overall Therapeutic Index of Oxazaphosphorine Chemotherapy
The therapeutic index of a drug is a measure of its safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. The formation of this compound plays a significant role in modulating the therapeutic index of oxazaphosphorine chemotherapy.
By serving as a major detoxification pathway, the conversion of aldophosphamide to the inactive and less toxic this compound helps to mitigate the systemic toxicity of cyclophosphamide. ijmdc.com This inactivation process reduces the amount of the highly reactive and toxic metabolites, such as phosphoramide mustard and acrolein, that are responsible for the adverse effects of the drug. nih.gov
However, this detoxification process also reduces the amount of the active metabolite available to exert its anti-tumor effect. Therefore, the rate of this compound formation is a key factor in the delicate balance between therapeutic efficacy and toxicity. A higher rate of carboxylation may lead to lower toxicity but also potentially reduced anti-cancer activity. Conversely, a lower rate of carboxylation can increase the concentration of active metabolites, enhancing the therapeutic effect but also increasing the risk of severe side effects. nih.govnih.gov Understanding and potentially modulating the activity of the enzymes involved in this compound formation, such as ALDHs, could therefore be a strategy to optimize the therapeutic index of cyclophosphamide and other oxazaphosphorine drugs.
Analytical Methodologies for Quantification of Carboxyphosphamide in Biological Matrices
Chromatographic Techniques for Separation and Detection
Chromatography is a fundamental technique for separating carboxyphosphamide from its parent compound, cyclophosphamide (B585), and other metabolites present in complex biological fluids. The separation is a prerequisite for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) has been established as a robust method for the analysis of cyclophosphamide and its metabolites. Reversed-phase HPLC techniques are commonly described for the separation of cyclophosphamide from its degradation and metabolic products. nih.gov For quantification, a UV detector set at a low wavelength is often utilized. nih.gov
While some early HPLC methods were deemed to lack the necessary sensitivity for analyzing the drug in biological samples without modifications, modern HPLC methods have overcome these limitations. nih.govrsc.org HPLC is considered capable of delivering more precise and accurate quantitative results compared to other techniques like Thin-Layer Chromatography, as it moves beyond visual comparison of spot intensities. rsc.org A key advantage of HPLC is that it often does not require derivatization of the analyte for analysis. nih.gov Specific HPLC methods have been developed for the quantification of related compounds in cyclophosphamide, achieving separation on C18 columns with gradient elution. rsc.org For instance, a mobile phase consisting of potassium dihydrogen phosphate (B84403) buffer and an acetonitrile/water mixture has been successfully used, with detection at 195 nm. rsc.org
Thin-Layer Chromatography (TLC) Approaches
Thin-Layer Chromatography (TLC) represents a versatile and cost-effective method for separating chemical mixtures. nih.gov It has been widely used for the separation and identification of drugs and their metabolites. nih.gov In its basic form, a sample is applied to a plate coated with a stationary phase, such as silica (B1680970) gel, and a mobile phase moves up the plate, separating the components based on their differential migration rates. nih.govnih.gov
For the quantification of this compound, a combined approach of thin-layer chromatography-photography-densitometry has been successfully employed. mdpi.comnih.gov This method allows for the simultaneous quantification of cyclophosphamide and its main urinary metabolites, including this compound, 4-ketocyclophosphamide, and phosphoramide (B1221513) mustard. mdpi.com The United States Pharmacopeia (USP) has also utilized TLC for the detection of related compounds in cyclophosphamide. rsc.org While conventional TLC is often used for qualitative analysis, High-Performance TLC (HPTLC) offers more accurate and precise quantitative results through in situ measurements. nih.gov Despite being less quantitative in its conventional form than HPLC, TLC is a valuable tool, especially for screening purposes. rsc.orgcsic.es
Mass Spectrometry (MS)-Based Detection and Quantification
Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a separation method like liquid chromatography, provides high sensitivity and specificity for the quantification of analytes like this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for the simultaneous determination of cyclophosphamide and its various metabolites in biological matrices. nih.gov These methods are prized for their reliability, sensitivity, and ability to quantify multiple analytes in a single run. nih.gov
A developed LC-MS/MS method for urine samples allows for the quantification of cyclophosphamide, N-dechloroethylcyclophosphamide, 4-ketocyclophosphamide, and this compound within an 11.5-minute run time. nih.gov In this particular method, the limit of detection for this compound was reported to be 30 ng/mL. nih.gov The quantification ranges are typically adjusted to match the expected concentrations in patient samples. nih.gov Another sensitive HPLC-MS method developed for human plasma reported a similar limit of detection for this compound at 30 ng/ml. Sample preparation for these analyses often involves solid-phase extraction (SPE) with C18 cartridges or a simple dilution followed by centrifugation. nih.gov Detection is commonly performed on a triple-quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode. nih.gov
Below is a table summarizing the parameters from a developed LC-MS/MS method for urinary metabolite quantification.
| Analyte | Limit of Detection (ng/mL) | Quantification Range (µg/mL) |
| Cyclophosphamide (CP) | 5 | 3 - 175 |
| 4-Ketocyclophosphamide (4KetoCP) | 5 | 0.5 - 27 |
| This compound (CarboxyCP) | 30 | 0.17 - 9 |
| N-dechloroethylcyclophosphamide (DCL-CP) | 1 | 0.17 - 9 |
| Table based on data from a study on urinary quantification of cyclophosphamide and its metabolites. nih.gov |
Field-Desorption Mass Spectrometry (FD-MS) for Thermally Unstable Metabolites
Field-Desorption Mass Spectrometry (FD-MS) is a soft ionization technique particularly valuable for the analysis of thermally unstable and nonvolatile compounds. This makes it well-suited for studying cyclophosphamide metabolites like this compound. A key feature of FD-MS is that it produces minimal fragmentation, with mass spectra typically dominated by molecular ions. This is a significant advantage over electron-impact ionization, which can cause extensive fragmentation of the cyclophosphamide molecule itself.
The FD-MS technique has demonstrated potential for both the qualitative and quantitative analysis of cyclophosphamide and its metabolites directly from underviatized mixtures. The sample is applied directly to an emitter, which is then heated to desorb and ionize the molecules. Researchers have used FD-MS with stable isotope dilution to determine the levels of cyclophosphamide in urine, serum, and cerebrospinal fluid. The development of emission-controlled FD has further improved the reproducibility of the technique for quantitative purposes.
Immunoassay Development and Specificity for this compound
Immunoassays are analytical methods that use the specific binding of antibodies to antigens to measure the concentration of a substance. For small molecules like this compound, these are typically designed as competitive assays. While a highly specific immunoassay has been developed for the parent drug, cyclophosphamide, the development of an assay solely for this compound is less documented. nih.gov
The primary challenge in developing an immunoassay for a specific metabolite is achieving high specificity and low cross-reactivity with the parent drug and other structurally similar metabolites. nih.gov For instance, an indirect competitive ELISA developed for cyclophosphamide showed low cross-reactivity with its metabolites, which is crucial for accurately quantifying the parent drug. nih.gov The specificity of an immunoassay is a critical parameter, and its measurement must consider the heterogeneity of antibodies in the antisera and the potential interference from other substances in the biological matrix. nih.gov The development of such an assay for this compound would require the generation of antibodies that can distinguish it from 4-hydroxycyclophosphamide (B600793), 4-ketocyclophosphamide, and cyclophosphamide itself. This remains a significant challenge due to the structural similarities between these compounds.
Challenges in Analytical Sensitivity and Stability of this compound in Biological Samples
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies of its parent drug, cyclophosphamide. However, analysts face significant hurdles in achieving the required analytical sensitivity and ensuring the stability of the analyte throughout the sample collection, storage, and analysis process. ki.se These challenges stem from the inherent chemical properties of this compound and the complex nature of biological samples such as plasma and urine.
A primary challenge in the bioanalysis of this compound is achieving adequate analytical sensitivity. The concentrations of this metabolite can vary widely in patient samples, necessitating methods with low limits of detection (LOD) and quantification (LLOQ). nih.gov Early analytical techniques often lacked the sensitivity and selectivity required for robust quantification. ki.se The development of advanced hyphenated techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has significantly improved the ability to detect and quantify this compound at low concentrations. ki.senih.gov For instance, an LC/MS/MS method was developed for the simultaneous quantification of cyclophosphamide and its metabolites in urine, achieving a limit of detection of 30 ng/mL for this compound. nih.gov The continuous need for more sensitive assays is driven by the desire to understand the complete metabolic profile of cyclophosphamide and its relation to therapeutic efficacy and toxicity. ki.se
The stability of this compound in biological samples is another critical factor that can significantly impact the accuracy of quantitative analysis. nih.gov It is crucial that the concentration of the analyte remains unchanged from the time of sample collection to the point of analysis. nih.govanapharmbioanalytics.com Research has shown that the stability of this compound is highly dependent on both the pH and the storage temperature of the biological matrix. nih.gov
Studies on the urinary stability of this compound have revealed significant degradation under certain conditions. nih.gov At room temperature (25°C), this compound is relatively stable at a neutral pH of 7.0, with approximately 10% degradation occurring over 24 hours. However, it is much less stable at a more acidic pH of 5.5, where about 50% degradation is observed within the same timeframe. nih.gov The rate of degradation is also a function of storage temperature. Even at freezing temperatures, degradation is not negligible. nih.gov To ensure the integrity of samples, it is recommended that urine be frozen and stored at -80°C within hours of collection. nih.gov Furthermore, assays for this compound should ideally be performed within two months of storage under these conditions to ensure accurate quantification. nih.gov
The following table summarizes the stability of this compound in human urine under various conditions:
| Temperature | pH | Degradation (after 24 hours) | Degradation (after 6 months) |
| 25°C | 7.0 | ~10% | Not Reported |
| 25°C | 5.5 | ~50% | Not Reported |
| -80°C | 7.0 & 5.5 | Not Reported | ~30% |
| Data sourced from a study using Phosphorus-31 nuclear magnetic resonance spectroscopy to evaluate stability. nih.gov |
The following table presents the limits of detection (LOD) and quantification (LLOQ) for this compound achieved by different analytical methodologies:
| Analytical Method | Matrix | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) |
| LC/MS/MS | Urine | 30 ng/mL | 0.17 µg/mL |
| Data for LC/MS/MS method from a study on the quantification of cyclophosphamide and its metabolites. nih.gov |
Carboxyphosphamide As a Biomarker in Clinical and Preclinical Research
Utility as a Biomarker for Aldehyde Dehydrogenase Activity
The formation of carboxyphosphamide from aldophosphamide (B1666838), an intermediate metabolite of cyclophosphamide (B585), is predominantly mediated by aldehyde dehydrogenase enzymes, particularly isoforms like ALDH1A1, ALDH1A3, ALDH3A1, and ALDH5A1. mims.comnih.govwikiwand.comnih.govuni.lumitoproteome.orgneobioscience.comthermofisher.in This enzymatic conversion represents a detoxification route, as aldophosphamide can otherwise spontaneously break down into the highly cytotoxic metabolites phosphoramide (B1221513) mustard and acrolein. neobioscience.comthermofisher.inuni.lu Therefore, the levels of this compound produced can serve as an indicator of the functional activity of these ALDH isoforms. Higher levels of this compound suggest increased ALDH activity, implying a greater capacity for detoxifying reactive aldehyde intermediates. This utility is particularly relevant in the context of understanding intrinsic cellular defense mechanisms against alkylating agents like cyclophosphamide.
Potential for Predicting Patient Response and Adverse Events
The metabolic fate of cyclophosphamide, including its detoxification to this compound, can influence its therapeutic efficacy and the incidence of adverse events. Increased ALDH activity, leading to higher this compound formation, has been associated with resistance to cyclophosphamide in various contexts. nih.govnih.govuni.lumitoproteome.orgneobioscience.com This suggests that individuals with higher ALDH activity may detoxify a larger proportion of the active metabolites, potentially leading to reduced therapeutic response. Conversely, variations in this compound excretion have been observed among patients, and these variations are suggested to have implications for both the therapeutic effect and toxicity of cyclophosphamide. metabolomicsworkbench.org While the relationship is complex and influenced by multiple factors, including genetic polymorphisms in metabolizing enzymes, monitoring this compound levels, often alongside other metabolites, holds potential for predicting how a patient might respond to cyclophosphamide treatment and their susceptibility to certain toxicities. thermofisher.inmetabolomicsworkbench.org
Strategic Considerations for Modulating Carboxyphosphamide Formation
Pharmacological Modulation of Aldehyde Dehydrogenase Activity to Alter Metabolic Shunting
The primary enzymatic pathway leading to the formation of carboxyphosphamide is the oxidation of aldophosphamide (B1666838) catalyzed by aldehyde dehydrogenase (ALDH) enzymes. pharmgkb.orgucsc.eduresearchgate.net Specifically, ALDH1A1 is identified as the major isoform responsible for this detoxification step, with ALDH3A1 and ALDH5A1 also contributing to a lesser extent. pharmgkb.orgresearchgate.netnih.gov This enzymatic conversion effectively detoxifies aldophosphamide, preventing its spontaneous breakdown into the active alkylating agent phosphoramide (B1221513) mustard and the urotoxic byproduct acrolein. ucsc.eduresearchgate.net
Modulating ALDH activity offers a direct means to alter this metabolic shunting. Inhibition of ALDH enzymes, particularly ALDH1A1, can decrease the rate of this compound formation. This would theoretically lead to increased intracellular concentrations of aldophosphamide, favoring its non-enzymatic fragmentation into phosphoramide mustard and acrolein. ucsc.edu Such a strategy could potentially enhance the cytotoxic effects of CP in cancer cells, especially those that exhibit high intrinsic ALDH activity as a mechanism of resistance. researchgate.netgoogle.com Elevated expression of ALDH isozymes is known to contribute to chemoresistance against CP derivatives by promoting their bioinactivation. researchgate.netgoogle.com Pharmacological inhibitors of ALDH, such as oxyfedrine, have been shown to suppress this effect, suggesting their potential to overcome drug resistance. researchgate.net Conversely, induction of ALDH activity would promote this compound formation, leading to increased detoxification and potentially reduced efficacy but also decreased toxicity.
Implications for Drug-Drug Interactions Affecting Cyclophosphamide (B585) Metabolism
Drug-drug interactions can significantly influence cyclophosphamide metabolism, thereby impacting the amount of aldophosphamide available for conversion to this compound. Cyclophosphamide is a prodrug that requires initial activation primarily by hepatic cytochrome P450 (CYP) enzymes, mainly CYP2B6, CYP2C9, and CYP3A4, to form 4-hydroxycyclophosphamide (B600793), which is in equilibrium with aldophosphamide. pharmgkb.orgnih.govaacrjournals.org
Drugs that induce or inhibit these activating CYP enzymes can alter the rate of CP bioactivation. CYP inducers can increase the formation of 4-hydroxycyclophosphamide and aldophosphamide, potentially increasing both the active mustard and the substrate for ALDH-mediated detoxification to this compound. aacrjournals.orgdrugs.comnih.gov Conversely, CYP inhibitors can decrease the formation of these intermediates, leading to reduced levels of both active and inactive metabolites, including this compound. drugs.comdrugbank.com
Xenobiotic receptors, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR), play a role in regulating the expression of these metabolizing enzymes, providing a molecular mechanism for some drug interactions affecting oxazaphosphorine metabolism. researchgate.netpharmgkb.org While the primary impact of these interactions is often discussed in terms of altered activation and subsequent cytotoxicity or toxicity from other metabolites like acrolein, the altered availability of aldophosphamide directly influences the extent of this compound formation via the ALDH pathway. pharmgkb.orgucsc.edu Therefore, co-administration of drugs that modulate CYP or ALDH activity can indirectly or directly affect the metabolic shunting towards this compound.
Design of Oxazaphosphorine Analogues with Altered Metabolic Profiles to Influence this compound Production
The design and synthesis of novel oxazaphosphorine analogues have aimed to improve the therapeutic index by modifying their metabolic pathways compared to parent compounds like cyclophosphamide. nih.govmdpi.comresearchgate.netnih.gov The goal is often to enhance tumor-selective activation or reduce the formation of toxic byproducts. pharmgkb.orgnih.gov
Analogues can be designed to bypass the initial hepatic CYP-mediated activation step entirely, instead being activated by enzymes or conditions more specific to the tumor microenvironment. pharmgkb.org If an analogue is activated through a pathway that does not involve the formation of aldophosphamide as a key intermediate, the subsequent formation of this compound via ALDH would be reduced or eliminated.
Strategies to Enhance Therapeutic Selectivity by Modulating Detoxification Pathways
Modulating detoxification pathways, particularly the ALDH-mediated conversion of aldophosphamide to this compound, is a key strategy to enhance the therapeutic selectivity of cyclophosphamide. The differential expression of ALDH enzymes between normal tissues and cancer cells plays a significant role in determining sensitivity to CP. ucsc.eduresearchgate.netgoogle.com Tissues with high ALDH activity, such as hematopoietic stem cells, are relatively protected from CP's cytotoxic effects due to efficient detoxification of aldophosphamide to this compound. ucsc.edu Conversely, many cancer cells may have lower ALDH levels, making them more susceptible to the active phosphoramide mustard.
However, some cancer cells overexpress ALDH, contributing to intrinsic or acquired resistance. researchgate.netgoogle.com In such cases, strategies aimed at inhibiting ALDH activity specifically within cancer cells could increase the intracellular concentration of aldophosphamide, thereby enhancing the formation of the cytotoxic phosphoramide mustard and overcoming resistance. google.com This targeted inhibition of detoxification pathways could improve the therapeutic index by increasing the drug's efficacy in resistant tumors while potentially sparing normal tissues with lower or unmodulated ALDH activity.
Future Research Directions on Carboxyphosphamide in Oncological and Immunological Therapies
Elucidating the Complete Spectrum of Genetic and Environmental Factors Influencing Carboxylation Phenotypes
The formation of carboxyphosphamide from its precursor, aldophosphamide (B1666838), is a critical detoxification step primarily catalyzed by aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1 and, to a lesser extent, ALDH3A1. clinpgx.org The activity of these enzymes is highly variable among individuals, leading to different "carboxylation phenotypes." nih.gov Research has identified that individuals can be classified as having high or low carboxylation, with low carboxylators excreting significantly less of the cyclophosphamide (B585) dose as this compound. nih.gov
A primary direction for future research is to fully map the genetic polymorphisms that dictate this variability. Single nucleotide polymorphisms (SNPs) in ALDH genes, such as the common rs671 polymorphism in ALDH2 prevalent in Asian populations, are known to affect aldehyde metabolism and are linked to clinical outcomes. nih.govnih.gov Studies have shown that polymorphisms in ALDH1A1 and ALDH3A1 are key to this inactivation pathway. nih.gov Further investigation is needed to identify other relevant SNPs in these and other ALDH isozymes and understand their collective impact on enzyme function. nih.gov
Beyond ALDH, the initial activation of the parent drug, cyclophosphamide, by cytochrome P450 (CYP) enzymes like CYP2B6, CYP2C19, and CYP3A4 also influences the amount of substrate available for detoxification. nih.gov Genetic variations in these CYP enzymes can alter the rate of formation of 4-hydroxycyclophosphamide (B600793), the precursor to aldophosphamide, thereby indirectly affecting this compound levels. nih.govnih.gov For instance, the CYP2B6*6 allele is associated with lower cyclophosphamide clearance. researchgate.net The complexity of the CYP2B6 genomic region requires sophisticated analytical methods to accurately determine genotypes. nih.gov
Environmental factors also play a crucial, yet less understood, role. Co-administered drugs that induce or inhibit CYP enzymes, such as phenobarbital (B1680315) or certain antifungals, can alter the metabolic balance. youtube.com Lifestyle factors, including diet and smoking, may also influence enzyme activity. nih.govnih.gov For example, some studies have noted a potential link between nonsmoking status and poor carboxylation, although this requires more rigorous investigation. nih.gov Future studies must systematically investigate these gene-environment interactions to build a comprehensive predictive model of a patient's metabolic phenotype.
Table 1: Key Genetic Factors Influencing this compound Formation
| Gene Family | Specific Gene(s) | Role in Metabolism | Known Impact of Polymorphisms |
| Aldehyde Dehydrogenase (ALDH) | ALDH1A1, ALDH3A1, ALDH2 | Catalyzes the detoxification of aldophosphamide to the inactive this compound. clinpgx.org | Variations can lead to "low" or "high" carboxylation phenotypes, altering drug detoxification and potentially efficacy and toxicity. nih.govnih.gov |
| Cytochrome P450 (CYP) | CYP2B6, CYP2C19, CYP3A4/5 | Mediates the initial activation of cyclophosphamide to 4-hydroxycyclophosphamide, the precursor for both active and inactive metabolites. nih.govnih.gov | Polymorphisms affect the rate of drug activation, indirectly influencing the substrate pool for this compound production and drug clearance. nih.govresearchgate.net |
| Glutathione S-Transferase (GST) | GSTM1, GSTT1, GSTA1, GSTP1 | Involved in the detoxification of cyclophosphamide and its metabolites through conjugation with glutathione. nih.gov | Polymorphisms that reduce detoxification capacity may be linked to better treatment outcomes but also increased toxicity. nih.gov |
Development of Personalized Medicine Approaches Based on this compound Metabolic Profiles
The significant inter-individual variability in this compound production highlights the potential for personalized medicine. nih.govnih.gov By analyzing a patient's metabolic profile, clinicians could potentially tailor treatment to maximize efficacy while minimizing toxicity. This emerging field, known as pharmacometabonomics, uses pre-treatment metabolic signatures to predict an individual's response to a drug. mdpi.commdpi.com
A key future goal is to establish a "metabotype" for patients undergoing oxazaphosphorine therapy. mdpi.com This would involve measuring the concentrations of the parent drug and its key metabolites, including this compound, 4-hydroxycyclophosphamide, and the ultimate alkylating agent, phosphoramide (B1221513) mustard. The ratio of the inactive this compound to the active metabolites could serve as a powerful biomarker to guide dosing. clinpgx.org Patients identified as "low carboxylators" might be at higher risk for toxicity due to a buildup of the reactive aldophosphamide, or they may achieve a greater therapeutic effect from the same dose. nih.gov Conversely, "high carboxylators" might clear the drug too quickly, potentially leading to suboptimal treatment.
Realizing this vision requires the development of robust, rapid, and cost-effective assays for routine clinical use. Prospective clinical trials will be essential to validate these metabolic biomarkers and establish clear therapeutic windows and dose-adjustment guidelines based on a patient's metabolic profile. mdpi.com Integrating this metabolomic data with a patient's pharmacogenomic profile (i.e., their specific ALDH and CYP gene variants) would provide an even more powerful predictive tool for truly personalized therapy. nih.govbiocrates.com
Integration of this compound Data into Advanced Pharmacokinetic/Pharmacodynamic Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) models are mathematical tools used to describe what the body does to a drug and what the drug does to the body, respectively. usuhs.edu For a complex prodrug like cyclophosphamide, with multiple competing activation and inactivation pathways, these models are invaluable. nih.gov
Future research will focus on developing more sophisticated population PK/PD models that incorporate data on this compound and other key metabolites. frontiersin.org Current models often describe cyclophosphamide disposition with one- or two-compartment models but show large inter-patient variability in clearance. nih.govfrontiersin.org By integrating metabolite data, these models can better account for the sources of this variability. For example, a model could explicitly define the conversion rate of aldophosphamide to this compound and link it to a patient's ALDH genotype.
Such enhanced models would allow for more precise simulations of drug disposition in different patient populations (e.g., pediatric vs. adult) and under various clinical scenarios. nih.govnih.gov They could predict how a specific genetic profile might influence the area under the concentration-time curve (AUC) for both the active phosphoramide mustard and the toxic metabolite acrolein. frontiersin.org Ultimately, these advanced PK/PD models can serve as the engine for model-informed precision dosing, allowing clinicians to simulate the effects of different dosing regimens for an individual patient before treatment even begins, thereby optimizing the therapeutic index.
Exploration of Novel Therapeutic Strategies Leveraging Detoxification Pathways for Improved Treatment Outcomes
Understanding the this compound detoxification pathway opens the door to novel therapeutic strategies aimed at intentionally modulating it. Instead of merely predicting outcomes based on metabolism, future approaches may seek to control it.
One potential strategy involves the co-administration of ALDH inhibitors. In patients who are rapid metabolizers (high carboxylators), partially inhibiting the conversion of aldophosphamide to this compound could increase the bioavailability of the active metabolites, potentially enhancing the anti-tumor or immunosuppressive effect. This could allow for lower doses of the parent drug, reducing side effects associated with other metabolic pathways.
Conversely, for patients suffering from severe toxicity, inducing ALDH activity could be a viable rescue strategy. By accelerating the detoxification to this compound, the levels of toxic intermediates could be rapidly reduced. This approach could be particularly useful in cases of overdose or in patients with a genetic predisposition to low carboxylation.
Furthermore, these strategies could be synergistic with other immunotherapies. mdpi.comnih.gov The immunomodulatory effects of cyclophosphamide are well-documented, and altering its metabolic profile could fine-tune its impact on the tumor microenvironment, potentially making tumors more susceptible to checkpoint inhibitors or other immune-based treatments. mdpi.com Research is needed to identify safe and effective modulators of ALDH activity and to test these combination strategies in preclinical and clinical settings. nih.govnih.gov
Advanced Analytical Techniques for Comprehensive Metabolomic Profiling of Oxazaphosphorine Metabolism
The advancement of personalized medicine and sophisticated PK/PD modeling is critically dependent on the ability to accurately and comprehensively measure the relevant metabolites. The complexity of the oxazaphosphorine metabolome requires powerful analytical techniques. nih.govnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose. researchgate.netresearchgate.net Its high sensitivity and specificity allow for the simultaneous quantification of the parent drug and multiple metabolites—including this compound, 4-hydroxycyclophosphamide, and phosphoramide mustard—from a single biological sample, typically plasma or urine. researchgate.net
Future research will focus on refining these methods to increase throughput, reduce sample volume, and expand the number of metabolites that can be measured in a single run (untargeted metabolomics). nih.govsysrevpharm.org This allows for a more global, unbiased view of a patient's metabolic response. nih.gov Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information, particularly due to their high reproducibility and non-destructive nature, though they are generally less sensitive than MS. nih.govsysrevpharm.org The development of standardized protocols and high-quality reference materials will be crucial for ensuring that data is comparable across different laboratories and clinical studies. researchgate.net
Table 2: Comparison of Advanced Analytical Techniques
| Technique | Principle | Advantages for this compound Analysis |
| LC-MS/MS | Separates compounds by liquid chromatography, followed by ionization and mass-to-charge ratio detection for identification and quantification. | High sensitivity and specificity; ability to measure multiple metabolites simultaneously (targeted and untargeted); considered the gold standard. researchgate.netresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds by gas chromatography before MS analysis. Requires derivatization for non-volatile molecules like this compound. | Excellent for certain classes of small, volatile metabolites. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to determine molecular structure. | Non-destructive, highly reproducible, requires minimal sample preparation, provides structural information. sysrevpharm.org |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Separates charged molecules based on their movement in an electric field before MS analysis. | Efficient for analyzing charged and highly polar metabolites. researchgate.net |
Addressing Challenges in Clinical Translation and Drug Development Related to Metabolic Variability
Despite the great promise of leveraging this compound metabolism for personalized therapy, significant hurdles remain in translating these research concepts into routine clinical practice. researchgate.net The primary challenge is the inherent complexity of the metabolic network. The final outcome for a patient is not determined by a single enzyme but by the interplay of multiple CYP and ALDH enzymes, each with its own genetic and environmental regulators. nih.govnih.gov
This complexity makes the development of simple, universally applicable guidelines difficult. A biomarker that is predictive in one context may not be in another. Large-scale, prospective clinical trials are needed to validate the clinical utility of pharmacogenomic and metabolomic markers, a costly and time-consuming endeavor. nih.gov
Furthermore, there are practical and logistical challenges. Implementing real-time therapeutic drug monitoring and metabolomic profiling requires specialized equipment and expertise that may not be available in all clinical settings. mdpi.com There is also a need for harmonized workflows and quality control standards to ensure that measurements are accurate and reproducible across different institutions. nih.govmdpi.com Overcoming these barriers will require a collaborative effort between researchers, clinicians, regulatory agencies, and industry to develop cost-effective technologies and robust clinical protocols that can finally bring the benefits of personalized oxazaphosphorine therapy from the bench to the bedside.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for quantifying carboxyphosphamide in biological samples, and how do they address variability in metabolite recovery?
- Methodological Answer : this compound quantification typically employs high-performance liquid chromatography (HPLC) for plasma analysis and ³¹P-nuclear magnetic resonance (³¹P-NMR) spectroscopy for urinary metabolites. These methods account for matrix effects (e.g., protein binding in plasma) by using internal standards like deuterated analogs for HPLC and normalizing urinary metabolite ratios via ³¹P-NMR peak integration . To mitigate variability, protocols should include calibration curves spanning expected physiological concentrations (e.g., 0.1–100 µM) and validation for recovery rates in spiked samples.
Q. How does this compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer : this compound is stable at -20°C for ≥4 years in solid form but degrades in aqueous solutions due to hydrolysis. For reproducible results, dissolve the compound in inert solvents (e.g., anhydrous DMSO) under nitrogen gas to prevent oxidation. Aliquot working solutions and avoid freeze-thaw cycles. Stability should be confirmed via periodic HPLC analysis of degraded products like dechloroethylcyclophosphamide .
Q. What in vitro models are suitable for studying this compound’s role in cyclophosphamide detoxification pathways?
- Methodological Answer : Primary hepatocyte cultures or recombinant aldehyde dehydrogenase (ALDH) expression systems are ideal. Hepatocytes retain phase I/II enzyme activity, enabling real-time monitoring of cyclophosphamide → aldophosphamide → this compound conversion. Use LC-MS/MS to track metabolite ratios and siRNA knockdown of ALDH isoforms (e.g., ALDH1A1) to confirm pathway specificity .
Advanced Research Questions
Q. How can researchers design dose-escalation studies to evaluate this compound’s saturation kinetics in high-dose cyclophosphamide regimens?
- Methodological Answer : Adopt a crossover pharmacokinetic design comparing conventional (500 mg/m²) and high-dose (100 mg/kg) cyclophosphamide in the same cohort. Measure this compound’s renal clearance (CLrenal) and formation clearance (CLformation) using non-compartmental analysis. Key parameters:
- CLrenal = (Urinary excretion rate)/(Plasma AUC)
- CLformation = (Metabolite AUCcarboxy)/(Parent drug AUC)
High-dose studies reveal enzyme saturation when CLformation plateaus despite dose increases .
Q. What statistical approaches resolve contradictions in this compound’s interindividual variability during metabolic studies?
- Methodological Answer : Apply mixed-effects modeling to distinguish fixed effects (e.g., dexamethasone co-administration) from random effects (e.g., genetic polymorphisms in CYP2B6/ALDH). Stratify participants by genotype (e.g., CYP2B6 rs3745274) and use ANOVA with post-hoc Tukey tests to identify subgroup differences. For small cohorts, bootstrap resampling improves confidence intervals for metabolic clearance estimates .
Q. How do researchers integrate this compound pharmacokinetics into physiologically based pharmacokinetic (PBPK) models for personalized dosing?
- Methodological Answer : Develop a multi-compartment PBPK model with modules for:
- Hepatic oxidation (via CYP2B6/CYP3A4)
- Renal excretion (glomerular filtration + active transport)
- Non-linear ALDH-mediated conversion to this compound
Validate the model against clinical data using maximum likelihood estimation. Sensitivity analysis identifies critical parameters (e.g., ALDH Vmax) for patient-specific dose optimization .
Data Presentation & Validation
Q. What are best practices for reporting this compound data to ensure reproducibility in metabolic studies?
- Methodological Answer : Follow FAIR data principles :
- Metadata : Include HPLC column specifications (C18, 5 µm), mobile phase (e.g., 0.1% formic acid/acetonitrile gradient), and NMR acquisition parameters (e.g., 202.4 MHz, 25°C).
- Raw Data : Deposit chromatograms and NMR spectra in repositories like MetaboLights.
- Statistical Scripts : Share R/Python code for clearance calculations on GitHub .
Q. How should researchers address conflicting results in this compound’s contribution to cyclophosphamide-induced toxicity?
- Methodological Answer : Conduct systematic reviews with inclusion criteria focusing on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
